molecular formula C22H24O4S B1671153 Elafibranor CAS No. 923978-27-2

Elafibranor

Cat. No. B1671153
CAS RN: 923978-27-2
M. Wt: 384.5 g/mol
InChI Key: AFLFKFHDSCQHOL-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elafibranor, also known as GFT505, is a multimodal and pluripotent medication primarily used for the treatment of atherogenic dyslipidemia in overweight patients with or without diabetes . It is an oral treatment that acts on the three sub-types of Peroxisome Proliferator-Activated Receptor (PPAR), namely PPARα, PPARγ, and PPARδ, with a preferential action on PPARα .


Molecular Structure Analysis

Elafibranor has a molecular formula of C22H24O4S and a molecular weight of 384.49 g/mol . The IUPAC name for Elafibranor is 2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid . The compound belongs to the class of organic compounds known as retrochalcones .


Physical And Chemical Properties Analysis

Elafibranor has a molecular formula of C22H24O4S and a molecular weight of 384.49 g/mol . The compound is likely to be a solid at room temperature, given its molecular structure and weight.

Scientific Research Applications

Treatment of Primary Biliary Cholangitis (PBC)

Elafibranor has been used in the treatment of Primary Biliary Cholangitis (PBC), a rare liver disease . In the ELATIVE® Phase III trial, 70% of patients treated with elafibranor achieved a composite endpoint of slowing disease progression measured by biochemical response after 78 weeks .

Improvement of Itch-related Quality of Life

Data from the itch domain of the PBC-40 and 5-D Itch questionnaires shows the potential of elafibranor to improve itch-related quality of life in patients with moderate-to-severe pruritus .

Long-term Efficacy

Elafibranor has shown enduring efficacy in managing disease progression after 78 weeks of treatment . This long-term data further demonstrates the potential for elafibranor to provide an effective treatment option for patients with PBC .

Prevention of Disease Progression

A long-term study of Elafibranor in adult participants with PBC aims to determine if elafibranor is better than placebo in preventing clinical outcome events showing disease worsening (including progression of disease leading to liver transplant or death) .

Improvement of Biochemical Response

Elafibranor demonstrates significant improvements in biomarkers of disease progression versus placebo, including significant treatment benefit with improvement in biochemical response and alkaline phosphatase (ALP) normalization .

Treatment of Non-alcoholic Steatohepatitis (NASH)

Elafibranor has been used in the treatment of Non-alcoholic Steatohepatitis (NASH). Current data supports elafibranor’s impact on the resolution of NASH and two key drivers of NASH progression: insulin resistance and serum lipid normalization .

Mechanism of Action

Target of Action

Elafibranor is a dual peroxisome proliferator-activated receptor (PPAR) α and δ agonist . PPARs are nuclear receptors that play a central role in lipid metabolism and glucose homeostasis . They can activate or suppress the genes responsible for inflammation, adipogenesis, and energy balance .

Mode of Action

Elafibranor, through activation of PPAR α and δ, targets multiple cell types and biological processes involved in the pathophysiology of primary biliary cholangitis (PBC), including cholestasis (impairment of bile flow in the liver), bile toxicity, inflammation, fibrosis, and bile acid output . The activation of PPARs by Elafibranor and its main active metabolite GFT1007 leads to the inhibition of bile acid synthesis .

Biochemical Pathways

Elafibranor’s action on PPAR α and δ affects multiple biochemical pathways. It reduces the toxic effects of bile acid and inflammation through downstream modulation of the PPAR pathways . It also targets processes involved in the pathophysiology of PBC, including cholestasis, bile toxicity, inflammation, fibrosis, and bile acid output .

Pharmacokinetics

The pharmacokinetics of Elafibranor are currently being studied. Preliminary studies suggest that the pharmacokinetics of Elafibranor may be altered in the elderly, with changes in gastric juice pH, drug distribution, metabolism, and elimination potentially leading to significant pharmacokinetic changes . .

Result of Action

Elafibranor demonstrates significant improvements in biomarkers of disease progression. It has shown a significant treatment benefit with improvement in biochemical response and alkaline phosphatase (ALP) normalization . Reductions in levels of ALP, an important predictor of PBC disease progression, can indicate reduced cholestatic injury and improved liver function .

Safety and Hazards

Elafibranor is generally well-tolerated, but some adverse events have been reported more frequently with Elafibranor than with placebo, including abdominal pain, diarrhea, nausea, and vomiting . It’s also recommended to avoid inhalation and contact with eyes and skin .

Future Directions

Elafibranor is currently under investigation for the treatment of primary biliary cholangitis (PBC), a rare, chronic cholestatic liver disease . The U.S. Food and Drug Administration (FDA) has granted Priority Review for the New Drug Application (NDA) for Elafibranor in PBC, with a target PDUFA date set for June 10, 2024 .

properties

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045330
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GFT505 is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. It has a sophisticated mechanism of action. It is able to differentially recruit cofactors to the nuclear receptor, which subsequently lead to differential regulation of genes and biological effect. Therefore, the ability to identify and profile the activity of selective nuclear receptor modulator (SNuRMs) is a powerful approach to select innovative drug candidates with improved efficacy and diminished side effects. These pluripotent and multimodal molecules have significant positive effects on obesity, insulin-resistance and diabetes, atherosclerosis, inflammation, and the lipid triad (increasing of HDL cholesterol, lowering of triglycerides and LDL cholesterol).
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elafibranor

CAS RN

923978-27-2, 824932-88-9
Record name 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923978-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elafibranor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAFIBRANOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elafibranor
Reactant of Route 2
Reactant of Route 2
Elafibranor
Reactant of Route 3
Reactant of Route 3
Elafibranor
Reactant of Route 4
Reactant of Route 4
Elafibranor
Reactant of Route 5
Reactant of Route 5
Elafibranor
Reactant of Route 6
Elafibranor

Q & A

Q1: What is the primary molecular target of Elafibranor?

A1: Elafibranor is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ) [, , , , ].

Q2: How does Elafibranor exert its therapeutic effects?

A2: By activating PPARα and PPARδ, Elafibranor regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis [, , , , , , , , ].

Q3: What are the downstream effects of PPARα and PPARδ activation by Elafibranor?

A3: Elafibranor's activation of PPARα and PPARδ leads to:

  • Improved Insulin Sensitivity: Enhanced glucose uptake and utilization, reduced hepatic glucose production [, ].
  • Enhanced Lipid Metabolism: Increased fatty acid oxidation, decreased lipogenesis, and reduced triglyceride synthesis and accumulation [, , , , , ].
  • Reduced Inflammation: Suppression of pro-inflammatory cytokines and chemokines, modulation of immune cell infiltration [, , , , , ].
  • Inhibition of Fibrosis: Decreased activation of hepatic stellate cells (HSCs), reduced production of extracellular matrix (ECM) components [, , , , , , ].

Q4: What is the molecular formula and weight of Elafibranor?

A4: Regrettably, the provided scientific research papers do not disclose the molecular formula and weight of Elafibranor.

Q5: Is there any spectroscopic data available for Elafibranor?

A5: The provided research papers do not contain information regarding the spectroscopic characteristics of Elafibranor.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Elafibranor?

A6: While specific ADME details are limited in the provided papers, Elafibranor is orally administered and rapidly absorbed [, ]. It undergoes metabolism, although specific metabolic pathways are not extensively discussed. Elafibranor demonstrated a mild, reversible increase in serum creatinine, suggesting a potential interaction with renal excretion pathways [].

Q7: What is the in vivo efficacy of Elafibranor in preclinical models of NASH?

A7: Elafibranor consistently demonstrated efficacy in various preclinical NASH models, including:

  • Diet-induced obese mice: Reduced body weight, improved glucose tolerance, decreased hepatic steatosis, inflammation, and fibrosis [, , , , ].
  • Alcoholic steatohepatitis mice: Attenuated adipose tissue dysfunction, improved intestinal barrier integrity, reduced liver injury markers [].
  • High-fat diet-induced CKD mice: Improved insulin sensitivity, reduced obesity, attenuated steatohepatitis, preserved renal function [].

Q8: Has Elafibranor shown efficacy in clinical trials for NASH?

A8: Elafibranor has been evaluated in clinical trials for NASH [, , , , , , , ]:

  • Phase 2 trials: Showed promising results with improvements in liver enzymes, lipid profiles, and histological features of NASH [, ].

Q9: Are there any in vitro studies supporting Elafibranor’s mechanism of action?

A9: Yes, in vitro studies using primary hepatocytes, hepatic cell lines, and liver spheroids demonstrated that Elafibranor:

  • Modulates lipid metabolism: Reduces lipid accumulation, increases fatty acid oxidation [, ].
  • Reduces inflammation: Suppresses pro-inflammatory cytokine production [, , ].
  • Inhibits fibrogenesis: Decreases HSC activation and ECM production [, , , ].

Q10: What is the safety profile of Elafibranor?

A10: Elafibranor has generally been well-tolerated in clinical trials [, , , , ].

  • Common side effects: Include gastrointestinal symptoms like abdominal pain, diarrhea, nausea, and vomiting [].
  • Reversible creatinine elevation: Observed in some patients, necessitating further investigation and monitoring, especially in those with pre-existing renal impairment [, ].
  • No significant weight gain or cardiac events were reported [].

Q11: Has Elafibranor been investigated for other indications besides NASH?

A11: Yes, preclinical studies have explored its potential in alcoholic steatohepatitis and chronic kidney disease associated with a high-fat diet [, , ].

Q12: Are there any ongoing research efforts to develop Elafibranor further?

A12: Research continues to optimize Elafibranor’s therapeutic potential [, , ]:

  • Combination therapies: Exploring synergies with other anti-NASH agents to enhance efficacy [, , ].
  • Personalized medicine: Investigating biomarkers to identify patients most likely to benefit from Elafibranor therapy [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.